4-Bromothiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromothiazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HBrN2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used as a synthetic building block in the development of pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
4-Bromothiazole-5-carbonitrile is a heterocyclic compound that is widely used as a synthetic building block in the development of pharmaceuticals
Mode of Action
. These activities suggest that the compound may interact with its targets in a way that inhibits their function, leading to the observed therapeutic effects.
Biochemical Pathways
. This suggests that these compounds may affect multiple biochemical pathways, leading to their observed therapeutic effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It has been found to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a log P value (a measure of lipophilicity) of 1.44, indicating moderate lipophilicity, which can influence its distribution within the body . Its water solubility is 0.334 mg/ml, classifying it as soluble .
Result of Action
, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response.
Biochemical Analysis
Biochemical Properties
4-Bromothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator. For instance, this compound can bind to the active sites of certain enzymes, thereby altering their activity. This interaction can lead to changes in the catalytic efficiency of the enzymes, impacting the overall metabolic flux within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can influence the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within the cell, leading to changes in metabolic activity. For example, this compound can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications can direct this compound to specific subcellular locations, influencing its interaction with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromothiazole-5-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-bromo-1,3-thiazole with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of a suitable solvent such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include 4-aminothiazole-5-carbonitrile and 4-thiolthiazole-5-carbonitrile.
Coupling Reactions: Products include various biaryl thiazole derivatives.
Scientific Research Applications
4-Bromothiazole-5-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Chlorothiazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine, used in similar applications.
Uniqueness: 4-Bromothiazole-5-carbonitrile is unique due to its bromine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
IUPAC Name |
4-bromo-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEMTZDTAHQBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.